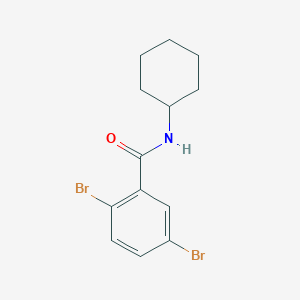

2,5-dibromo-N-cyclohexylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15Br2NO |

|---|---|

Molecular Weight |

361.07 g/mol |

IUPAC Name |

2,5-dibromo-N-cyclohexylbenzamide |

InChI |

InChI=1S/C13H15Br2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |

InChI Key |

VCSLRHCEHMNFDB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo N Cyclohexylbenzamide and Analogues

Strategic Approaches to Amide Bond Formation in N-Cyclohexylbenzamides

The formation of the amide linkage between a carboxylic acid and an amine is a cornerstone of organic synthesis. For N-cyclohexylbenzamides, several strategies have been developed, ranging from classical coupling reagent-mediated protocols to more recent catalytic methods. These approaches are critical for constructing the core structure of the target molecule.

Carboxylic Acid Activation and Coupling Reagent-Mediated Amidation Protocols

A prevalent method for synthesizing N-cyclohexylbenzamides involves the activation of a carboxylic acid to facilitate its reaction with cyclohexylamine (B46788). This is often achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

One common approach is the in-situ generation of an acyl chloride from the corresponding carboxylic acid. Reagents like thionyl chloride or oxalyl chloride are traditionally used for this purpose, though they can be harsh and incompatible with sensitive substrates. A milder alternative involves the Appel reaction, where a combination of triphenylphosphine (B44618) (PPh₃) and a halogen source like tribromoisocyanuric acid (TBCA) activates the carboxylic acid. scielo.br This method has been successfully used for the synthesis of N-cyclohexylbenzamide. scielo.br

Another widely used class of coupling agents are phosphonium (B103445) salts. These reagents, often generated in situ, activate the carboxylic acid to form a highly reactive acyloxy-phosphonium salt intermediate. For instance, a mixture of N-chlorophthalimide and triphenylphosphine can effectively mediate the amidation of various carboxylic acids, including benzoic acid, with primary and secondary amines like cyclohexylamine, at room temperature in good to excellent yields. nih.govacs.org This method circumvents the need for harsh conditions and offers broad substrate scope. nih.govacs.org The reaction of benzoic acid with cyclohexylamine using N-chlorophthalimide and triphenylphosphine in toluene (B28343) has been reported to yield N-cyclohexylbenzamide in 76% yield. acs.org

The following table summarizes the yields of N-cyclohexylbenzamide synthesis using different coupling reagents.

| Coupling Reagent System | Solvent | Yield (%) |

| N-Chlorophthalimide / PPh₃ | Toluene | 76 acs.org |

| Tribromoisocyanuric Acid / PPh₃ | - | - scielo.br |

Mechanistic Insights into Phosphonium Salt-Mediated Amide Synthesis

The mechanism of phosphonium salt-mediated amidation has been a subject of detailed investigation. The process typically begins with the in-situ formation of a halophosphonium salt from a phosphine (B1218219) and a halogen source. nih.govacs.org For example, the reaction of triphenylphosphine with N-chlorophthalimide generates both chloro- and imido-phosphonium salts. nih.govacs.org

These phosphonium salts then react with the carboxylic acid to form an acyloxy-phosphonium intermediate. nih.govacs.org This activated species is highly electrophilic and readily undergoes nucleophilic attack by the amine. The final step involves the collapse of the tetrahedral intermediate to form the desired amide and triphenylphosphine oxide as a byproduct. nih.govacs.org

Studies using ³¹P NMR spectroscopy have been instrumental in identifying the key phosphonium salt intermediates and the acyloxy-phosphonium species, providing strong evidence for the proposed reaction pathway. nih.govacs.orgresearchgate.net The direct transformation of the acyloxy-phosphonium intermediate to the amide is considered the primary pathway. nih.govacs.org

Catalytic Amidation Routes for Benzamide (B126) Derivatives

In the quest for greener and more atom-economical synthetic methods, catalytic amidation reactions have emerged as a powerful alternative to stoichiometric coupling reagents. sigmaaldrich.com These methods often utilize transition metal or organocatalysts to facilitate the direct formation of amide bonds.

Boronic acid catalysts have been shown to promote the direct amidation of carboxylic acids at room temperature. sigmaaldrich.com Another approach involves the dehydrogenative coupling of alcohols and amines, catalyzed by ruthenium complexes, which produces the amide and hydrogen gas as the only byproduct. sigmaaldrich.com While these catalytic methods are promising for the synthesis of benzamides in general, their specific application to the synthesis of N-cyclohexylbenzamide is an area of ongoing research.

More recently, iodine has been used as a catalyst for the oxidative amidation of benzylamines and benzyl (B1604629) cyanides to produce benzamides under mild, metal-free conditions. acs.org This method utilizes tert-butyl hydroperoxide (TBHP) as a green oxidant. acs.org Additionally, enzyme-catalyzed amidation using lipases, such as Candida antarctica lipase (B570770) B (CALB), offers a sustainable route to various amides in high yields and under mild conditions. semanticscholar.org

Regioselective Bromination of Benzamide Aromatic Systems

The introduction of bromine atoms at specific positions on the benzamide aromatic ring is crucial for the synthesis of 2,5-dibromo-N-cyclohexylbenzamide. This requires regioselective bromination techniques that can precisely control the position of halogenation.

Direct Halogenation Techniques for Dibromobenzamides

Direct electrophilic bromination of the benzamide ring is a common strategy. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amide group is an ortho-, para-directing group. For the synthesis of 2,5-dibrominated benzamides, starting from a precursor with appropriate directing groups is essential.

For instance, the direct bromination of 2-aminobenzamide (B116534) with N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture at room temperature has been reported to yield 2-amino-3,5-dibromobenzamide (B176797) in high yield and purity. research-nexus.net Acetic acid can also be used as a solvent for this transformation. mdpi.com The amino group at the 2-position directs the incoming bromine atoms to the 3- and 5-positions. This dibrominated intermediate can then undergo further reactions to introduce the N-cyclohexyl group.

Peptide-catalyzed enantioselective bromination has also been developed for the synthesis of atropisomeric benzamides, where a simple tetrapeptide can catalyze the tri- and dibromination of various benzamide substrates. acs.org This highlights the potential for catalytic methods to control both regioselectivity and stereoselectivity in bromination reactions.

Precursor Synthesis and Halogenation Strategies

An alternative to direct bromination of a pre-formed benzamide is the synthesis of a brominated carboxylic acid precursor, which is then coupled with cyclohexylamine. This approach allows for the synthesis of specifically substituted benzamides.

For example, 2,5-dibromobenzoic acid can be synthesized and subsequently activated for amide bond formation with cyclohexylamine. The synthesis of such precursors can involve multi-step sequences, including nitration, reduction, and diazotization reactions, followed by Sandmeyer-type bromination. nih.gov

Specific Synthetic Pathways for this compound

The primary approach to synthesizing this compound involves the amidation of a corresponding benzoic acid derivative.

Proposed Reaction Schemes and Intermediates

A common synthetic route starts with a suitable benzoic acid, which is then activated and reacted with cyclohexylamine to form the amide bond. One proposed pathway begins with 2,5-dibromobenzoic acid. This starting material can be coupled with cyclohexylamine using a variety of coupling agents.

A general reaction scheme is as follows:

Step 1: Activation of Carboxylic Acid. 2,5-Dibromobenzoic acid is treated with a coupling reagent to form a highly reactive intermediate. Common coupling agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org The in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine also serves as an effective method for carboxylic acid activation. nih.govresearchgate.net

Step 2: Amide Bond Formation. The activated carboxylic acid intermediate is then reacted with cyclohexylamine. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group (e.g., chloride or a carbodiimide-related urea) to yield the final product, this compound. nih.govacs.org

An alternative approach could involve the use of 2,5-dibromo-1,4-diiodobenzene, which can undergo selective coupling reactions. uni-konstanz.de Another potential starting material is 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine, though this would require significant modification to arrive at the target compound. nist.govchemicalbook.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the specific coupling agent used.

| Parameter | Condition | Effect on Yield |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. | The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and yields. nih.govuni-konstanz.de |

| Temperature | Reactions are often carried out at room temperature, but in some cases, cooling or heating may be necessary to control the reaction rate and minimize side reactions. | Lower temperatures can increase selectivity in some coupling reactions. uni-konstanz.de |

| Coupling Agent | The selection of the coupling agent and any additives (e.g., DMAP) is critical. | Different coupling agents have varying efficiencies and may be more suitable for specific substrates. nih.govacs.org |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion. | Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential. princeton.edu |

For instance, a study on the synthesis of N-cyclohexylbenzamide reported a 76% yield when using triphenylphosphine and N-chlorophthalimide in toluene at room temperature. acs.org Another method involving a mechanochemical protocol for the generation of arylmanganese nucleophiles has also been explored for the synthesis of related N-cyclohexylbenzamides. chemrxiv.org

Isolation and Purification Methodologies

Once the reaction is complete, the crude product must be isolated and purified to obtain this compound in high purity. Standard laboratory procedures are employed for this purpose.

Work-up: The reaction mixture is typically quenched with water or a dilute acid/base solution to neutralize any remaining reagents. uni-konstanz.de The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. chemrxiv.orgcore.ac.uk

Purification: The most common method for purifying the crude product is flash column chromatography on silica (B1680970) gel. princeton.educhemrxiv.org A suitable solvent system (eluent), often a mixture of hexanes and ethyl acetate, is used to separate the desired compound from any unreacted starting materials, byproducts, and coupling agent residues. chemrxiv.org The purity of the final product is typically assessed by techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. princeton.edusemanticscholar.org In some cases, recrystallization from an appropriate solvent can also be used to obtain a highly pure crystalline product.

Derivatization and Functionalization of the this compound Core

The this compound scaffold provides multiple sites for further chemical modification, allowing for the synthesis of a diverse range of analogues.

Substituent Modifications on the Benzene (B151609) Ring

The two bromine atoms on the benzene ring are versatile handles for introducing new functional groups via cross-coupling reactions.

Sonogashira Coupling: The bromine atoms can be replaced with alkyne groups through a palladium-catalyzed Sonogashira coupling reaction. science.govscience.gov This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, allowing for the formation of carbon-carbon bonds. This methodology has been used to create bis(phenylethynyl)benzene units within a cyclic tri(benzamide) scaffold. science.govscience.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, could potentially be employed to introduce aryl, vinyl, or amino groups, respectively, at the bromine positions. These reactions would significantly expand the chemical space accessible from the this compound core.

Transformations of the Cyclohexyl Moiety

The cyclohexyl ring also offers opportunities for functionalization, although this is generally more challenging than modifying the aromatic ring.

Oxidation: It is conceivable that the cyclohexyl ring could be oxidized to introduce hydroxyl or keto groups. However, this would require carefully controlled reaction conditions to avoid over-oxidation or reaction at other sites in the molecule.

Substitution: While direct substitution on the cyclohexyl ring is difficult, it might be possible to synthesize analogues with pre-functionalized cyclohexylamine derivatives. For example, using a hydroxylated or aminated cyclohexylamine in the initial amide bond formation would yield a derivatized product.

The derivatization of the this compound core allows for the systematic exploration of structure-activity relationships, which is a key aspect of medicinal chemistry and materials science.

N-Substitution Variants

The synthesis of N-substituted analogues of this compound can be broadly categorized into two main strategies: the direct amidation of a 2,5-dibromobenzoyl derivative with a modified amine or the post-synthetic modification of a pre-formed benzamide. Research in this area has led to the development of several related compounds, providing insight into the versatility of the core structure.

One common method involves the reaction of an activated 2,5-dibromobenzoic acid derivative, such as an acyl chloride, with a variety of primary and secondary amines. This approach allows for the direct incorporation of different N-substituents. While direct synthesis of this compound was not extensively detailed in the provided research, the synthesis of a close regioisomer, 2,6-dibromo-N-cyclohexylbenzamide, has been described. This synthesis was achieved through a mechanochemical process involving the metalation of 1,3-dibromobenzene (B47543) followed by amidation with cyclohexyl isocyanate. This method yielded the desired product along with a byproduct. chemrxiv.org

Another significant route to N-substituted analogues involves the use of 2-amino-3,5-dibromobenzamide as a versatile starting material. This compound can undergo cyclization reactions with various aldehydes to form 2-aryl-6,8-dibromoquinazolin-4(3H)-ones. nih.govresearchgate.net Although these are not simple N-substituted benzamides, the quinazolinone ring system is formed through the incorporation of a new N-aryl or N-alkylidene substituent, representing a significant structural variation. The synthesis of these derivatives often proceeds in two steps: the bromination of anthranilamide followed by cyclization with an appropriate aldehyde. nih.gov

Furthermore, the synthesis of 2-amino-3,5-dibromobenzylamines offers another pathway to related N-substituted compounds. For instance, 2-amino-N-cyclohexyl-3,5-dibromobenzylamine hydrochloride has been prepared by reacting 2-acetylamino-3,5-dibromobenzyl alcohol with N-methyl-cyclohexylamine. google.com This highlights a method for introducing a cyclohexylamino moiety onto a related dibrominated scaffold.

The following tables summarize the synthetic findings for N-substituted analogues related to this compound based on available research.

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 2,6-Dibromo-N-cyclohexylbenzamide | 1,3-dibromobenzene, cyclohexyl isocyanate | 1. Metalation with activated manganese metal, THF, 1.5 h; 2. Amidation, 0.5 h | 54% (NMR yield, mixture with byproduct) | chemrxiv.org |

| 2-(Aryl)-6,8-dibromoquinazolin-4(3H)-ones | 2-Amino-3,5-dibromobenzamide, various aromatic aldehydes | Reaction with aldehydes | Not specified | nih.govresearchgate.net |

| 2-Amino-N-cyclohexyl-3,5-dibromobenzylamine hydrochloride | 2-Acetylamino-3,5-dibromobenzyl alcohol, N-methyl-cyclohexylamine | Powdered potassium hydroxide, 170°C, 3 hours, followed by treatment with ethanolic HCl | 71.3% | google.com |

A study on the synthesis of functionalized molecular wires also reported the preparation of 2,5-diiodo-N-cyclohexylbenzamide, an analogue where bromine is replaced by iodine. This was synthesized via an amidation reaction. uni-konstanz.de

| Product | Starting Materials | Reagents and Conditions | Yield | Reference |

| 2,5-Diiodo-N-cyclohexylbenzamide | 2,5-diiodoterephthalic acid, cyclohexylamine | EDC*HCl, DMAP, anhydrous DCM, 16 h, rt | Not specified | uni-konstanz.de |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo N Cyclohexylbenzamide

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for the structural elucidation of novel compounds. For 2,5-dibromo-N-cyclohexylbenzamide, it provides definitive confirmation of the molecular formula and offers insight into the molecule's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn confirms its elemental composition. bioanalysis-zone.com The molecular formula of this compound is C₁₃H₁₅Br₂NO. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit three molecular ion peaks:

[M]⁺: The ion containing two ⁷⁹Br isotopes.

[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: The ion containing two ⁸¹Br isotopes.

The relative intensity of these peaks follows a characteristic 1:2:1 ratio, which is a clear indicator of the presence of two bromine atoms in the molecule. docbrown.info The exact masses for these isotopic peaks can be calculated and compared against experimental data for unambiguous formula confirmation.

Table 1: HRMS Data for the Molecular Ions of this compound

| Ionic Species | Isotopic Composition | Calculated m/z |

|---|---|---|

| [M]⁺ | C₁₃H₁₅⁷⁹Br₂NO | 358.9593 |

| [M+2]⁺ | C₁₃H₁₅⁷⁹Br⁸¹BrNO | 360.9573 |

| [M+4]⁺ | C₁₃H₁₅⁸¹Br₂NO | 362.9552 |

The measurement of the molecular ion's mass to four or more decimal places by HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the assigned structure. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is utilized to induce and analyze the fragmentation of a selected precursor ion (typically the molecular ion). The resulting product ions reveal information about the connectivity of the atoms within the molecule. The fragmentation of N-substituted amides is well-characterized and typically involves specific bond cleavages. nih.govresearchgate.net For this compound, the primary fragmentation pathways are expected to involve the cleavage of the amide bond and fragmentation within the cyclohexyl moiety.

A principal fragmentation pathway is the cleavage of the C-N amide bond, which can occur in two ways:

Formation of the Acylium Ion: Cleavage can result in the formation of the 2,5-dibromobenzoyl cation. This fragment is particularly stable due to resonance and is expected to be a prominent peak in the MS/MS spectrum.

Formation of the Cyclohexylaminyl Fragment: The charge can also be retained by the cyclohexyl portion of the molecule.

Further fragmentation can occur from these primary ions. The 2,5-dibromobenzoyl acylium ion can subsequently lose one or both bromine atoms or a molecule of carbon monoxide (CO). The cyclohexyl fragment can undergo ring fragmentation, typically involving the loss of neutral alkene molecules. miamioh.edu These characteristic fragmentation patterns provide corroborative evidence for the proposed structure.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Calculated Fragment m/z | Neutral Loss |

|---|---|---|---|---|

| 360.9573 | 2,5-Dibromobenzoyl cation | [C₇H₃Br₂O]⁺ | 260.8596 | C₆H₁₂N |

| 360.9573 | Protonated Cyclohexylamine (B46788) | [C₆H₁₄N]⁺ | 100.1121 | C₇H₃Br₂O |

| 260.8596 | Bromobenzoyl cation | [C₇H₃BrO]⁺ | 181.9491 | Br |

| 260.8596 | 2,5-Dibromophenyl cation | [C₆H₃Br₂]⁺ | 232.8650 | CO |

| 100.1121 | Cyclohexyl cation | [C₆H₁₁]⁺ | 83.0855 | NH₃ |

Computational and Theoretical Chemistry Studies of 2,5 Dibromo N Cyclohexylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable conformation (ground state) of a molecule and understanding the distribution of electrons within it.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 2,5-dibromo-N-cyclohexylbenzamide. By employing functionals such as B3LYP with a basis set like 6-31G(d,p), researchers can optimize the molecular geometry to find the lowest energy conformation. uni-konstanz.deresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for describing the molecule's 3D shape. researchgate.net

The optimized geometry from DFT calculations shows that the benzamide (B126) group tends to be relatively planar, while the cyclohexyl ring adopts a stable chair conformation. The bromine atoms, due to their size and electron density, significantly influence the electronic distribution and steric profile of the benzene (B151609) ring.

Table 4.1.1: Representative Optimized Geometrical Parameters for this compound (Theoretical) This table presents typical values derived from DFT calculations on analogous benzamide structures. Specific experimental values for the title compound may vary.

| Parameter | Bond | Value (Å) | Parameter | Bonds | Value (°) |

| Bond Lengths | C=O | ~1.24 | Bond Angles | O=C-N | ~122.5 |

| C-N | ~1.36 | C-N-H | ~119.0 | ||

| N-H | ~1.01 | C-C-Br (ortho) | ~120.5 | ||

| C-Br (ortho) | ~1.90 | C-C-Br (meta) | ~119.8 | ||

| C-Br (meta) | ~1.90 |

While DFT is a workhorse for ground-state geometries, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used for more accurate electronic structure refinement. These methods are computationally more intensive but can provide a more precise description of electron correlation effects, which are important for understanding phenomena like dispersion forces and weak intermolecular interactions. For halogenated systems, these high-level calculations can offer a benchmark against which DFT results are compared, ensuring the accuracy of the chosen functional and basis set. mdpi.com

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the functional. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that can adequately describe the electron-rich nature of halogens. Basis sets such as 6-311G(d,p) or those from the Dunning's correlation-consistent series (e.g., cc-pVTZ) are often employed. orientjchem.org Furthermore, dispersion-corrected DFT functionals (e.g., B3LYP-D3) are recommended to accurately model the non-covalent interactions, such as halogen and hydrogen bonding, which are critical in these systems. researchgate.net

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other dictates its solid-state structure and macroscopic properties. Computational studies are key to characterizing these interactions. The self-assembly of molecules into well-ordered, two-dimensional structures is a significant area of research in chemical sciences. rsc.org

Halogen bonding is a highly directional, non-covalent interaction that plays a pivotal role in the crystal engineering of halogenated compounds. mdpi.com The bromine atoms in this compound possess a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom, directly opposite the C-Br covalent bond.

This σ-hole can act as an electrophilic region, interacting with nucleophilic sites on adjacent molecules.

Br···Br Interactions : These interactions occur when the σ-hole of one bromine atom interacts with the electron-rich equatorial belt of another. These can be categorized based on their geometry and are crucial for building extended supramolecular networks. mdpi.com

C-Br···π Interactions : The electrophilic σ-hole of a bromine atom can also interact favorably with the electron-rich π-system of a nearby benzene ring. This type of interaction further stabilizes the crystal packing.

The strength and geometry of these halogen bonds are dependent on the nature of the halogen and the electron-withdrawing character of the molecule. mdpi.com

Table 4.2.1: Representative Parameters for Halogen Bonding Interactions This table illustrates typical geometries for halogen bonds observed in similar dibrominated organic compounds.

| Interaction Type | Donor/Acceptor | Distance (D···A) | Angle (C-D···A) | Reference |

| Halogen Bond | C-Br···Br | 3.2 - 3.7 Å | ~165° | mdpi.com |

| Halogen Bond | C-Br···π (centroid) | 3.3 - 3.8 Å | ~160° | mdpi.com |

Hydrogen bonds are among the most important non-covalent interactions in chemical and biological systems. usc.edu.au In the crystal structure of this compound, both conventional and unconventional hydrogen bonds are expected to contribute to a robust supramolecular assembly.

N-H···O Interactions : The amide group provides a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). In many benzamide derivatives, these interactions link molecules into one-dimensional chains or dimeric motifs, forming a stable backbone for the crystal structure. science.govscience.gov

The investigation of these hydrogen bond networks is often performed using both crystallographic data and computational methods like CPMD (Car-Parrinello Molecular Dynamics) to understand their dynamic nature. mdpi.com

Table 4.2.2: Typical Hydrogen Bonding Geometries in Benzamide Derivatives Data is based on common parameters observed in the crystal structures of related benzamide compounds.

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Strong Hydrogen Bond | N-H···O=C | 2.8 - 3.1 Å | 150 - 175° | science.govscience.gov |

| Weak Hydrogen Bond | C-H···O=C | 3.1 - 3.5 Å | 130 - 160° |

Electrostatic Potential Surface Analysis for Interaction Sites

Computational analysis of the molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, providing insights into its electrophilic and nucleophilic sites and non-covalent interaction patterns. researchgate.netresearchgate.net Different colors on the MEP surface represent varying electrostatic potential values: red indicates regions of most negative potential, typically associated with high electron density and lone pairs, while blue signifies the most positive potential, corresponding to areas of low electron density and nuclear repulsion. researchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP surface would highlight several key features:

Negative Regions: The most negative potential (red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The bromine atoms, also being electronegative, would create regions of negative potential on the benzene ring. These areas are susceptible to electrophilic attack and are prime sites for forming attractive interactions with positive centers, such as hydrogen bond donors. researchgate.net

Positive Regions: A significant region of positive potential (blue) would be located around the amide hydrogen (N-H). This acidic proton is a strong hydrogen bond donor site. The hydrogen atoms on the cyclohexyl ring and the aromatic ring would also exhibit positive potential, though to a lesser extent. These positive regions indicate sites prone to nucleophilic attack. researchgate.net

Interaction Prediction: The MEP map allows for the prediction of intermolecular interactions. The positive potential on the N-H group and the negative potential on the carbonyl oxygen strongly suggest that intermolecular hydrogen bonding of the N-H···O=C type would be a dominant feature in the solid state of the compound, a common motif in benzamides. science.gov The negative regions around the bromine atoms could also participate in halogen bonding or other weaker interactions.

The MEP analysis is instrumental in designing molecules with specific interaction capabilities and in understanding their recognition properties in biological systems or materials science contexts. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of each molecule's environment. The surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

From the Hirshfeld surface, two-dimensional fingerprint plots are generated, which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. These plots allow for the quantitative decomposition of the crystal packing into contributions from different types of atomic contacts. researchgate.neteurjchem.com

For this compound, a hypothetical breakdown of the major intermolecular contacts based on analyses of similar brominated organic molecules is presented below. nih.govresearchgate.net

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description |

| H···H | ~40-50% | Represents the most significant contribution, arising from the numerous hydrogen atoms on the cyclohexyl and aromatic rings. These are primarily van der Waals interactions. nih.gov |

| Br···H / H···Br | ~20-30% | These contacts are crucial to the crystal packing and involve the bromine atoms and hydrogen atoms of neighboring molecules. They represent a combination of van der Waals forces and weak hydrogen bonds. nih.gov |

| O···H / H···O | ~10-20% | These contacts primarily correspond to the strong N-H···O=C hydrogen bonds, which are key in forming chains or dimers of molecules in the crystal structure. nih.govresearchgate.net |

| C···H / H···C | ~5-10% | These interactions contribute to the overall packing efficiency of the molecules. researchgate.net |

| Br···Br | ~1-2% | Short Br···Br contacts, if present, would indicate the presence of halogen bonding, which can influence the supramolecular assembly. researchgate.net |

This quantitative analysis of intermolecular forces is essential for understanding the stability of the crystal structure and for crystal engineering, where specific packing motifs are desired. researchgate.netnih.gov

Conformational Analysis of the N-Cyclohexyl and Amide Rotameric States

The two primary sources of conformational isomerism in this molecule are:

Amide Bond Rotation: The C-N bond of the amide group has a partial double bond character, which restricts rotation. This leads to the existence of two planar rotamers: cis and trans. In secondary amides like this compound, the trans conformation, where the cyclohexyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is significantly more stable than the cis conformation due to reduced steric hindrance. science.govscience.gov The energy barrier for rotation is high enough that these rotamers can be distinct at room temperature.

N-Cyclohexyl Group Orientation: The cyclohexyl ring itself exists predominantly in a stable chair conformation. The benzamide substituent can be attached to this ring in either an equatorial or an axial position. The equatorial conformation is generally favored as it minimizes steric clashes (1,3-diaxial interactions) with the other hydrogen atoms on the ring.

Therefore, the global minimum energy conformer of this compound is predicted to have the amide group in a trans configuration with the benzamide moiety occupying an equatorial position on the chair-form cyclohexyl ring.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (infrared and Raman) of molecules. nih.gov These calculations provide vibrational frequencies and normal mode assignments that are crucial for interpreting experimental data. By modeling the molecule's electronic structure and calculating the second derivatives of the energy with respect to atomic displacements, a full vibrational spectrum can be generated. nih.govresearchgate.net

For this compound, DFT calculations would predict the characteristic vibrational frequencies for its various functional groups. The table below presents expected ranges for these key vibrations, based on theoretical studies of similar compounds.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide N-H | 3300 - 3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Cyclohexyl C-H | 2850 - 2950 |

| C=O Stretch (Amide I) | Amide C=O | 1640 - 1680 |

| N-H Bend (Amide II) | Amide N-H | 1520 - 1570 |

| C-C Stretch (Aromatic) | Ar C-C | 1400 - 1600 |

| C-N Stretch | Amide C-N | 1200 - 1300 |

| C-Br Stretch | Ar-Br | 500 - 650 |

These predicted frequencies serve as a guide for assigning peaks in experimental FTIR and Raman spectra. The exact position of a peak is sensitive to the molecule's conformation and intermolecular interactions, such as the hydrogen bonding involving the N-H and C=O groups, which typically causes a redshift (lowering of frequency) in their stretching vibrations. nih.gov

Theoretical Insights into Reaction Mechanisms and Energetics relevant to Synthesis

The synthesis of this compound typically involves the formation of an amide bond between a 2,5-dibromobenzoic acid derivative and cyclohexylamine (B46788). Computational chemistry provides powerful tools to investigate the reaction mechanisms and energetics of this transformation.

A common synthetic route is the acylation of cyclohexylamine with 2,5-dibromobenzoyl chloride. The mechanism is a nucleophilic acyl substitution. Theoretical modeling can elucidate this pathway:

Nucleophilic Attack: The reaction begins with the lone pair of the nitrogen atom in cyclohexylamine attacking the electrophilic carbonyl carbon of the benzoyl chloride. Computational models can calculate the activation energy for this step and characterize the geometry of the resulting tetrahedral intermediate.

Intermediate Breakdown: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A final deprotonation step, often by another molecule of the amine, yields the neutral amide product, this compound.

Alternatively, the reaction can start from 2,5-dibromobenzoic acid, which requires an activating agent to be converted into a better electrophile. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are often used. uni-konstanz.de More recently, methods using triphenylphosphine (B44618) and N-chlorophthalimide have been developed to generate reactive phosphonium (B103445) intermediates in situ that activate the carboxylic acid. nih.govacs.org

Theoretical studies can compare the energy profiles of these different synthetic routes. By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most energetically favorable pathway, predict reaction rates, and understand the role of catalysts and activating agents at a molecular level. acs.org These insights are invaluable for optimizing reaction conditions and improving product yields.

In-Depth Structural Analysis of this compound Remains Elusive

Despite significant interest in the structural properties of benzamide derivatives, a detailed solid-state and crystallographic analysis of the specific compound this compound is not available in publicly accessible scientific literature. The precise determination of its crystalline architecture, including lattice parameters and conformational details through single-crystal X-ray diffraction, has not been reported.

The study of benzamides is a robust field, with numerous publications detailing how intermolecular forces like hydrogen bonds, halogen bonds, and aromatic interactions dictate their assembly in the solid state. researchgate.netscience.gov These non-covalent interactions are fundamental to crystal engineering, influencing the material's physical properties. For many related compounds, researchers have successfully used techniques like single-crystal X-ray diffraction to elucidate their three-dimensional structures. nih.govresearchgate.net

For instance, the parent compound, N-cyclohexylbenzamide, has a known crystal structure, which could offer foundational insights into the likely conformation of the core amide and cyclohexyl groups. nih.govdcu.ie Furthermore, studies on other dibrominated aromatic molecules provide a strong theoretical basis for predicting the types of interactions that would be present in this compound. mdpi.commdpi.com These studies highlight the significant role of bromine atoms in forming halogen bonds (Br···Br or Br···O/N) and their competition and interplay with traditional hydrogen bonds (N-H···O). dcu.iersc.org The presence of the dibrominated benzene ring would also suggest the possibility of aromatic interactions, such as π-π stacking. researchgate.net

However, without a dedicated crystallographic study of this compound, any discussion on the following specific structural details remains speculative:

Solid State Structural Analysis and Crystal Engineering of 2,5 Dibromo N Cyclohexylbenzamide

Polymorphism and Solvate Formation Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and bioavailability. For a molecule like 2,5-dibromo-N-cyclohexylbenzamide, the presence of flexible moieties such as the cyclohexyl ring and the amide linkage, combined with the potential for various intermolecular interactions, suggests a propensity for polymorphism.

The dominant interactions expected to govern the crystal packing of this compound include N-H···O hydrogen bonds, which are a common feature in benzamide (B126) structures, leading to the formation of chains or dimers. Additionally, the bromine atoms can participate in halogen bonding (Br···O or Br···Br) and other van der Waals interactions, while the aromatic ring can engage in π-π stacking. The interplay of these interactions can lead to different packing arrangements, resulting in polymorphs.

Solvate formation, where solvent molecules are incorporated into the crystal lattice, is another possibility, particularly when crystallizing from different solvents. The nature of the solvent can influence the conformation of the molecule and the resulting intermolecular interactions, potentially leading to the isolation of solvates with unique crystal structures.

Hypothetical Polymorphs of this compound

Given the lack of specific experimental data, the following table illustrates hypothetical polymorphic forms and their potential characteristics based on common observations in related structures.

| Form | Crystal System | Space Group | Key Intermolecular Interactions | Hypothetical Properties |

| I | Monoclinic | P2₁/c | N-H···O hydrogen-bonded chains, π-π stacking | Thermodynamically stable at room temperature |

| II | Orthorhombic | Pbca | N-H···O hydrogen-bonded dimers, Br···Br halogen bonds | Kinetically favored form, may convert to Form I |

| III | Triclinic | P-1 | N-H···O hydrogen-bonded chains, C-H···π interactions | Metastable form with higher solubility |

This table is illustrative and not based on experimental data for this compound.

Strategies for Crystal Engineering and Controlled Assembly

Crystal engineering provides a pathway to design and control the solid-state architecture of crystalline materials to achieve desired properties. For this compound, the primary strategies would revolve around the predictable and directional nature of intermolecular interactions.

The controlled assembly of this compound in the solid state can be approached by leveraging a hierarchy of intermolecular interactions.

Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen is a competent acceptor. This interaction is highly directional and is expected to be a primary driving force in the crystal packing, often leading to the formation of robust one-dimensional chains or centrosymmetric dimers.

Halogen Bonding: The bromine atoms on the benzene (B151609) ring are potential halogen bond donors. The strength and directionality of halogen bonds (C-Br···O, C-Br···N, C-Br···Br) can be exploited to guide the assembly of molecules in the crystal lattice. The electrophilic region on the bromine atom can interact with nucleophilic sites on adjacent molecules. nih.gov

Weak Hydrogen Bonds: C-H···O and C-H···π interactions, although weaker, can provide additional stability to the crystal lattice and influence the final packing arrangement.

By understanding and controlling the interplay of these interactions, it is theoretically possible to direct the self-assembly of this compound into specific crystalline architectures.

When controlling the solid-state form of a single component system proves challenging, cocrystallization and salt formation offer powerful alternatives for modifying the physicochemical properties of a solid.

Cocrystallization: This involves combining this compound with a neutral coformer molecule in a specific stoichiometric ratio to form a new crystalline phase. The coformer is chosen based on its ability to form complementary and robust intermolecular interactions with the target molecule. For instance, coformers with strong hydrogen bond acceptors (e.g., carboxylic acids, amides, pyridines) could interact with the N-H group of the benzamide. Halogen bond acceptors could also be used to specifically interact with the bromine atoms. The resulting cocrystals would have unique crystal structures and potentially improved properties such as solubility and stability. nih.gov

Potential Coformers for this compound

| Coformer Type | Example Coformer | Potential Supramolecular Synthon |

| Carboxylic Acid | Benzoic Acid | Amide-acid heterosynthon (N-H···O and O-H···O hydrogen bonds) |

| Amide | Isonicotinamide | Amide-amide homosynthon (N-H···O) and potential N-H···N(py) interactions |

| Pyridine | 4,4'-Bipyridine | N-H···N(py) hydrogen bond, potential for network formation |

| Halogen Bond Acceptor | 1,4-Dioxane | C-Br···O halogen bond |

This table is illustrative and not based on experimental data for this compound.

Salt Formation: If the this compound molecule possessed a sufficiently acidic or basic functional group, salt formation would be a viable strategy for solid-state modification. However, the benzamide moiety is generally considered neutral. Therefore, salt formation would likely require the introduction of an ionizable group onto the molecule, which falls outside the scope of modifying the existing compound.

Advanced Materials Science Applications of Halogenated N Cyclohexylbenzamides

Exploration in Organic Electronic Materials and Devices

The performance of organic electronic devices is intrinsically linked to the charge transport and luminescent properties of the constituent organic semiconductor materials. Halogenated N-cyclohexylbenzamides offer intriguing possibilities in this domain due to the influence of both the halogen substituents and the bulky cyclohexyl group on their solid-state packing and electronic characteristics.

Charge Transport Properties in Crystalline and Amorphous Phases

The charge transport in organic semiconductors is highly dependent on the molecular packing and the degree of intermolecular electronic coupling. In both crystalline and amorphous phases, the presence of bromine atoms in 2,5-dibromo-N-cyclohexylbenzamide is expected to play a significant role. Halogen atoms can influence intermolecular interactions through halogen bonding, which can lead to ordered packing motifs favorable for charge transport. rsc.orgnih.goveuropa.eunih.govmdpi.com

In the crystalline phase, the high directionality of halogen bonds can facilitate the formation of well-defined π-π stacking arrangements, which are crucial for efficient charge hopping between adjacent molecules. bohrium.com Theoretical studies on halogenated organic semiconductors have shown that the nature and position of the halogen can modulate the electronic coupling between molecules, a key parameter governing charge mobility. bohrium.comresearchgate.net For instance, the introduction of halogen atoms can alter the frontier molecular orbital energies (HOMO and LUMO), which in turn affects the charge injection and transport barriers in a device.

The cyclohexyl group also plays a critical role in determining the solid-state morphology and, consequently, the charge transport properties. rsc.orguh.edufrontiersin.org While aromatic substituents like phenyl groups can engage in C-H···π interactions that lead to more rigid structures, the flexible nature of the cyclohexyl ring can influence the solubility and processability of the material. rsc.org Improved solubility is particularly advantageous for solution-based fabrication of thin films for electronic devices. However, the non-planar nature of the cyclohexyl group can also disrupt π-π stacking if not properly oriented, potentially leading to a less ordered, more amorphous-like solid state. The balance between the ordering effect of halogen bonding and the potential disordering effect of the cyclohexyl group is a key aspect to consider in the design of N-cyclohexylbenzamide-based organic semiconductors.

In the amorphous phase, charge transport is typically limited by energetic and positional disorder. While amorphous materials generally exhibit lower charge carrier mobilities compared to their crystalline counterparts, the presence of halogen atoms can still influence local ordering and charge transport pathways. acs.org The ability to form localized regions of order through halogen and hydrogen bonding could potentially reduce the energetic disorder and improve charge transport in the amorphous state.

Table 1: Comparison of Factors Influencing Charge Transport in Halogenated Benzamides

| Feature | Influence on Crystalline Phase | Influence on Amorphous Phase |

| Bromine Atoms | - Directional halogen bonding can promote ordered π-stacking.- Can modulate frontier molecular orbital energies. | - Can induce localized ordering.- May create charge traps if not well-ordered. |

| Cyclohexyl Group | - Improves solubility for solution processing.- Can influence molecular packing and steric hindrance. | - Enhances processability.- May increase free volume and disorder. |

| Benzamide (B126) Moiety | - Hydrogen bonding can lead to extended supramolecular networks. | - Provides sites for intermolecular interactions. |

Luminescent Properties and Optoelectronic Applications

The introduction of heavy atoms like bromine into an aromatic system is known to significantly affect its photophysical properties, a phenomenon attributed to the heavy-atom effect. rsc.orgresearchgate.netrsc.org In the case of this compound, the bromine atoms are expected to enhance spin-orbit coupling. This enhanced coupling facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1).

This can have two main consequences for the luminescent properties:

Quenching of Fluorescence: The increased rate of intersystem crossing can lead to a decrease in the fluorescence quantum yield as the excited state population is funneled towards the triplet state.

Enhancement of Phosphorescence: By populating the triplet state more efficiently, the probability of phosphorescence (emission from the T1 state) is increased. The position of the bromine substitution can also influence the emission wavelength. rsc.org

These properties make halogenated benzamides potential candidates for applications in organic light-emitting diodes (OLEDs). While fluorescent materials are widely used, phosphorescent emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Therefore, by tuning the molecular structure to favor phosphorescence, this compound derivatives could be explored as components of highly efficient OLEDs. ontosight.ai

Furthermore, the benzamide core itself can be part of a larger chromophore, and its derivatives have been investigated for their optical properties. ontosight.ai The combination of the benzamide structure with the heavy bromine atoms offers a platform for designing new luminescent materials with tunable emission characteristics for various optoelectronic applications.

Components in Supramolecular Architectures and Frameworks

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. Halogenated N-cyclohexylbenzamides are particularly well-suited for this purpose due to the presence of multiple interaction sites.

Self-Assembly into Ordered Nanostructures

The self-assembly of this compound into ordered nanostructures is driven by a combination of hydrogen bonding and halogen bonding. rsc.orgnih.goveuropa.eunih.govmdpi.comnih.govmdpi.comnih.gov The amide functionality (–CONH–) is a classic hydrogen bonding motif, capable of forming strong and directional N-H···O bonds. These interactions can lead to the formation of one-dimensional chains or tapes.

In addition to hydrogen bonding, the bromine atoms can participate in halogen bonding (C-Br···X), where X is a halogen bond acceptor such as an oxygen or nitrogen atom. Halogen bonds are highly directional and can be used to link the primary hydrogen-bonded structures into two- or three-dimensional networks. rsc.orgeuropa.eunih.gov The interplay between these two non-covalent interactions provides a powerful tool for controlling the self-assembly process and the resulting nanostructure morphology. By modifying the substitution pattern or the nature of the N-substituent, it is possible to tune the balance of these interactions and thus control the final architecture. The self-assembly of small molecules into well-defined nanostructures like nanofibers, nanotubes, or sheets is of great interest for applications in catalysis, sensing, and nanotechnology. nih.gov

Role in Molecular Recognition Systems

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, a process that is fundamental to many biological and chemical systems. The ability of this compound to act as both a hydrogen bond and halogen bond donor and acceptor makes it a promising candidate for use in molecular recognition systems. rsc.orgnih.govnih.gov

The specificity of halogen bonding, arising from its directionality and the tunable strength based on the identity of the halogen atom, has been increasingly exploited in the design of synthetic receptors. rsc.orgeuropa.eumdpi.com A host molecule incorporating the this compound motif could selectively bind to guest molecules that possess complementary halogen bond or hydrogen bond acceptor sites. This could be utilized in the development of chemical sensors or for the separation of specific molecules from a mixture. The combination of multiple non-covalent interactions within a single host molecule can lead to higher affinity and selectivity in guest binding.

Design of Functional Polymeric Materials Incorporating Halogenated Benzamide Moieties

The dibromo-functionality of this compound makes it an ideal monomer for the synthesis of functional polymers through various cross-coupling reactions, such as Suzuki or Stille coupling. rsc.orgnih.gov By polymerizing this monomer with other suitable co-monomers, a wide range of conjugated polymers with tailored properties can be designed and synthesized. bohrium.comcore.ac.ukrsc.orgnih.govresearchgate.netfrontiersin.orgfrontiersin.org

The incorporation of the halogenated benzamide moiety into a polymer backbone can impart several desirable characteristics:

Processability: The N-cyclohexyl group can enhance the solubility of the resulting polymer in common organic solvents, facilitating its processing into thin films for device applications. uh.edu

Thermal Stability: The rigid aromatic and amide components can contribute to a higher thermal stability of the polymer. frontiersin.org

Electronic and Optical Properties: The electronic properties of the polymer can be tuned by the choice of the co-monomer. The bromine atoms can serve as handles for further post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Self-Assembly: The hydrogen and halogen bonding capabilities of the benzamide moiety can be used to control the inter-chain packing and morphology of the polymer films, which is crucial for optimizing the performance of electronic devices. researchgate.net

The design of such polymers opens up possibilities for their use in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. core.ac.ukfrontiersin.orgfrontiersin.orgmdpi.com

Synthesis of Monomers and Polymerization Techniques

The synthesis of this compound can be approached through several established amidation methodologies. A common route involves the reaction of 2,5-dibromobenzoyl chloride with cyclohexylamine (B46788). The acid chloride is typically generated from 2,5-dibromobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Alternatively, direct coupling methods between 2,5-dibromobenzoic acid and cyclohexylamine can be employed, often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. uni-konstanz.de A mechanochemical approach has also been reported for the synthesis of related dihalogenated N-cyclohexylbenzamides, which offers a solvent-free and efficient alternative. chemrxiv.org

The presence of two bromine atoms on the phenyl ring of this compound makes it a suitable candidate as a monomer for various polymerization reactions. The bromine atoms can serve as reactive sites for cross-coupling reactions, which are fundamental to the synthesis of many conjugated polymers.

Potential Polymerization Techniques:

Suzuki-Miyaura Polycondensation: This technique would involve the reaction of the dibromo monomer with a diboronic acid or ester comonomer in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of poly(arylene)s.

Stille Polycondensation: In this case, the dibromo monomer would be reacted with an organotin comonomer, also catalyzed by a palladium complex.

Heck Polycondensation: This involves the palladium-catalyzed reaction of the dibromo monomer with a divinyl comonomer.

Sonogashira Polycondensation: For the synthesis of polymers containing alkyne units, the dibromo monomer could be coupled with a diethynyl comonomer using a palladium/copper co-catalytic system. science.gov

The choice of polymerization technique would significantly influence the structure and properties of the resulting polymer.

Table 1: Potential Comonomers for Polymerization with this compound

| Comonomer Type | Example Comonomer | Resulting Polymer Type |

| Diboronic Acid | 1,4-Phenylenediboronic acid | Poly(phenylene) derivative |

| Organotin | 1,4-Bis(trimethylstannyl)benzene | Poly(phenylene) derivative |

| Divinyl | 1,4-Divinylbenzene | Poly(phenylene vinylene) derivative |

| Diethynyl | 1,4-Diethynylbenzene | Poly(phenylene ethynylene) derivative |

Structure-Property Relationships in Novel Polymeric Systems

The incorporation of the this compound unit into a polymer backbone is expected to impart several desirable properties. The bulky and non-planar cyclohexyl group can disrupt polymer chain packing, potentially leading to increased solubility and processability of the resulting polymers. This is a crucial aspect for the fabrication of thin films and devices.

The electronic properties of the polymer would be influenced by the nature of the comonomer and the type of linkage. The electron-withdrawing nature of the amide group and the bromine atoms would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer. This could be advantageous for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where tuning of energy levels is critical for efficient charge transport and device performance.

The presence of the N-H group in the amide linkage offers the possibility of hydrogen bonding. This intermolecular interaction can influence the morphology and ordering of the polymer chains in the solid state, which in turn affects the material's electronic and mechanical properties. The dibromo substitution pattern also introduces the potential for halogen bonding, a non-covalent interaction that can be utilized in crystal engineering and the design of supramolecular structures. frontiersin.orgnih.gov

Table 2: Predicted Properties of Polymers Derived from this compound

| Structural Feature | Predicted Influence on Polymer Properties |

| Dibromo-substituted phenyl ring | Enhanced thermal stability, potential for further functionalization |

| N-cyclohexylamide group | Increased solubility, disruption of planarity, potential for hydrogen bonding |

| Conjugated backbone (via polycondensation) | Tunable electronic and optical properties |

Catalytic Applications and Ligand Design in Inorganic Chemistry

The benzamide functional group is a well-established coordinating motif in inorganic and organometallic chemistry. The amide nitrogen and carbonyl oxygen atoms can both act as donor atoms to a metal center, allowing for the formation of stable chelate complexes.

Role as Ligands in Metal-Catalyzed Transformations

The this compound molecule possesses the necessary structural features to act as a ligand for various transition metals. The amide group can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the presence of the two bromine atoms. These halogen substituents can influence the Lewis acidity of the metal center and the stability of the resulting complex.

While specific studies on this compound as a ligand are not extensively reported, related benzamide derivatives have been successfully employed in a variety of metal-catalyzed reactions. For instance, benzamide derivatives have been used as directing groups in C-H activation reactions catalyzed by metals like cobalt and rhodium. bohrium.comnih.gov In these cases, the amide functionality positions the metal catalyst in close proximity to a specific C-H bond, enabling its selective functionalization.

The bromine atoms on the phenyl ring of this compound could also serve as handles for the synthesis of more complex multidentate ligands. For example, these bromine atoms could be substituted via cross-coupling reactions to introduce additional donor groups, leading to the formation of pincer-type ligands.

Heterogeneous and Homogeneous Catalysis using Benzamide Derivatives

Benzamide derivatives have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , metal complexes bearing benzamide-based ligands have been utilized for various transformations, including C-H functionalization and coupling reactions. chinesechemsoc.orgrsc.org The solubility of these complexes in organic solvents allows for reactions to be carried out under mild and well-controlled conditions.

For heterogeneous catalysis , benzamide derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers. This approach offers several advantages, including ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. researchgate.netrsc.orgorientjchem.orgrsc.orgbohrium.com For example, metal-organic frameworks (MOFs) have been used as heterogeneous catalysts for the synthesis of benzamide derivatives. researchgate.net The principles demonstrated in these studies could be applied to develop heterogeneous catalysts based on this compound for a range of organic transformations.

The presence of halogen atoms in the ligand structure can also play a direct role in the catalytic cycle through halogen bonding interactions, which can influence the selectivity and efficiency of catalytic processes. frontiersin.orgnih.govresearchgate.netmdpi.com

Future Directions and Emerging Research Opportunities for 2,5 Dibromo N Cyclohexylbenzamide

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of N-substituted benzamides often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more efficient, environmentally benign, and sustainable methods for producing 2,5-dibromo-N-cyclohexylbenzamide.

Key areas of exploration include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. rsc.orgworktribe.comnih.gov Developing a flow process for the amidation of 2,5-dibromobenzoyl chloride or related precursors could lead to higher yields and purity while minimizing solvent usage and reaction time. nih.govresearchgate.net In-line purification and real-time analysis, using techniques like IR spectroscopy, could be integrated into the flow system for precise process monitoring and control. nih.gov

Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic systems represents a cornerstone of green chemistry. Research into novel catalysts for amide bond formation is ongoing. For instance, manganese(I)-catalyzed methoxymethylation of primary amides using methanol (B129727) as both a reagent and solvent presents a green alternative to traditional methods. rsc.org While not a direct synthesis, this highlights the trend toward using earth-abundant metal catalysts and greener solvents. rsc.org Similarly, copper-mediated amidation reactions offer a practical route to N-substituted benzamides. bohrium.com Future work could adapt these catalytic systems for the synthesis of the target compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of N-aryl substituted benzamides under solvent-free conditions. niscair.res.in Applying this energy-efficient technique to the reaction between an appropriate 2,5-dibrominated benzoic acid derivative and cyclohexylamine (B46788) could provide a rapid and cleaner synthetic route. niscair.res.in

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, process control, reduced waste. rsc.orgworktribe.com | Design of microreactors, optimization of residence time and temperature, in-line purification and analysis. nih.govresearchgate.net |

| Novel Catalysis | Reduced use of stoichiometric reagents, use of greener solvents, lower energy consumption. rsc.org | Development of earth-abundant metal catalysts (e.g., Mn, Cu), optimization of catalyst loading and reaction conditions. rsc.orgbohrium.com |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, solvent-free conditions, energy efficiency. niscair.res.in | Optimization of microwave power and irradiation time, development of solvent-free protocols. |

Advanced Characterization Techniques for Dynamic Molecular Processes

To design and control supramolecular materials, a deep understanding of their formation and behavior in real-time is essential. While standard techniques like NMR and FTIR are useful for characterizing final products, future research must employ advanced methods to probe the dynamic nature of self-assembly involving this compound. nih.gov

Emerging characterization opportunities include:

In Situ Spectroscopy and Scattering: Techniques that monitor the assembly process as it happens are invaluable. nih.gov Combining methods like UV-Vis, circular dichroism, or fluorescence spectroscopy with controlled changes in temperature or concentration can reveal the thermodynamics and kinetics of supramolecular polymerization. chemrxiv.org Small-angle X-ray and neutron scattering (SAXS/SANS) can provide crucial information on the size, shape, and internal structure of the assembling nanostructures in solution. rsc.org

Advanced Microscopy: High-resolution microscopy allows for the direct visualization of self-assembled structures. nih.gov Techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) can reveal the morphology of fibers, sheets, or other architectures formed by this compound.

Multi-Dimensional NMR Spectroscopy: Beyond simple 1D spectra, advanced NMR techniques like 2D NMR can elucidate the specific intermolecular interactions (e.g., hydrogen and halogen bonds) that drive self-assembly and provide detailed information about the spatial arrangement of molecules within a supramolecular structure. numberanalytics.com Saturation Transfer Difference (STD) NMR is particularly useful for studying interactions at interfaces within supramolecular hydrogels. nih.gov

Enhanced Computational Modeling for Predictive Design in Supramolecular Chemistry

Computational chemistry is transitioning from a tool for rationalizing experimental results to a predictive engine for materials discovery. Current time information in Vanderburgh County, US.nih.gov For a molecule like this compound, computational modeling can accelerate the design of new functional materials by predicting self-assembly behavior before a single experiment is run.

Future research in this area should focus on:

Structure and Synthon Prediction: The goal is to predict the final solid-state structure starting from only the 2D chemical drawing. nih.govtandfonline.com Models based on molecular electrostatic potentials (MEPs) and hydrogen-bond energies can predict the most likely supramolecular synthons—the fundamental recognition patterns—that will form. researchgate.net For this molecule, this involves predicting the interplay between the amide hydrogen bonds and the Br···Br or Br···O halogen bonds.

Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly process itself, providing insights into the pathways and dynamics of fibril or nanotube formation at an atomistic or coarse-grained level. researchgate.netnih.govacs.orgmdpi.com These simulations can reveal how factors like solvent choice or molecular concentration influence the final morphology of the assembled structures. researchgate.net

Property Prediction: Once a structure is predicted, its material properties (e.g., electronic, optical, mechanical) can be calculated. nih.gov This allows for in silico screening of many potential derivatives of this compound to identify candidates with desired functionalities, such as specific electronic bandgaps for semiconductor applications or optimal pore sizes for molecular separation.

Table 2: Computational Techniques for Predictive Supramolecular Design

| Computational Method | Application for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculating molecular electrostatic potentials (MEPs), interaction energies, and electronic properties. researchgate.net | Prediction of primary hydrogen/halogen bond synthons, thermodynamic stability of assemblies, HOMO-LUMO levels. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Simulating the self-assembly process from random monomers to ordered structures in solution or at interfaces. nih.govmdpi.com | Assembly pathways, fibril morphology, influence of solvent and concentration, mechanical properties of gels. |

| Crystal Structure Prediction (CSP) | Generating and ranking plausible crystal packing arrangements based on lattice energy calculations. tandfonline.com | Identification of likely polymorphs, understanding packing forces (H-bonds vs. halogen bonds). |

Expansion of Supramolecular Design Principles for Tunable Materials

The true power of supramolecular chemistry lies in creating materials whose properties can be tuned by design or external stimuli. The structure of this compound offers several handles for achieving such tunability.

Future research directions include:

Stimuli-Responsive Materials: The non-covalent interactions that hold supramolecular polymers together are often sensitive to their environment. This allows for the creation of "smart" materials that respond to triggers like pH, temperature, or light. rsc.orgresearchgate.net By incorporating photo-switchable groups or pH-sensitive moieties into the benzamide (B126) scaffold, materials could be designed to assemble or disassemble on command. The interactions could also be sensitive to mechanical force or thermal changes, leading to applications in sensors. researchgate.netpolyu.edu.hk

Hierarchical Assembly: Combining different non-covalent interactions allows for the construction of complex, hierarchical structures. pnas.org For this compound, the primary hydrogen-bonded chains could be programmed to interact in specific ways through their halogen bonds, leading to higher-order architectures. By carefully designing the monomer, it's possible to control the dimensionality of the final material, from 1D fibers to 2D sheets and 3D networks. nih.gov

Halogen Bonding as a Design Element: Halogen bonding is a highly directional and tunable interaction that is becoming a key tool in crystal engineering and functional materials design. nih.govacs.org The two bromine atoms on the phenyl ring provide strong halogen bond donors. Future work could systematically explore how these halogen bonds can be used to direct the assembly of this compound with various halogen bond acceptors, creating co-crystals and porous frameworks with tailored topologies and properties. bohrium.comresearchgate.netnih.gov

Unexplored Applications in Functional Materials Beyond Current Scope

While the fundamental study of its self-assembly is a primary focus, the unique electronic and structural properties of this compound and its derivatives suggest a range of potential applications that are currently unexplored.

Promising areas for future investigation are:

Organic Electronics: Halogenated aromatic compounds are of interest in organic electronics. The presence of heavy bromine atoms can enhance properties like intersystem crossing, which is beneficial for phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the ability to form ordered stacks through π-π interactions and halogen bonding could be exploited to create organic semiconductors for thin-film transistors. Supramolecular interactions could be harnessed to enhance the performance of organic scintillators by restricting molecular vibrations. researchgate.net

Porous Materials for Catalysis and Separation: If this compound can be guided to form 3D networks with defined pores, these materials could be used for gas storage, molecular separation, or as scaffolds for heterogeneous catalysis. The chemical nature of the pores could be tuned by modifying the parent molecule to create specific binding sites.

Biomedical Applications: Supramolecular hydrogels formed from self-assembling small molecules are being extensively investigated for applications in drug delivery and tissue engineering. rsc.org The biocompatibility and self-assembly of this compound derivatives could be explored to create injectable hydrogels that can act as depots for therapeutic agents or as scaffolds to support cell growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.